molecular formula C7H8ClN B12285861 3-(1-Chloroethyl)pyridine

3-(1-Chloroethyl)pyridine

Cat. No.: B12285861
M. Wt: 141.60 g/mol
InChI Key: NYEDROBJCDOGEE-UHFFFAOYSA-N
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Description

3-(1-Chloroethyl)pyridine is an organic compound with the molecular formula C7H8ClN It is a derivative of pyridine, where a chlorine atom is attached to the ethyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloroethyl)pyridine typically involves the chlorination of 3-ethylpyridine. One common method is the reaction of 3-ethylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H9N+SOCl2C7H8ClN+SO2+HCl\text{C}_7\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_8\text{ClN} + \text{SO}_2 + \text{HCl} C7​H9​N+SOCl2​→C7​H8​ClN+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloroethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The ethyl group can be oxidized to form 3-(1-Chloroacetyl)pyridine.

    Reduction: The compound can be reduced to form 3-ethylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Major Products Formed

    Nucleophilic Substitution: Products such as 3-(1-Hydroxyethyl)pyridine or 3-(1-Aminoethyl)pyridine.

    Oxidation: 3-(1-Chloroacetyl)pyridine.

    Reduction: 3-ethylpyridine.

Scientific Research Applications

3-(1-Chloroethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Chloroethyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Bromoethyl)pyridine: Similar structure but with a bromine atom instead of chlorine.

    3-(1-Iodoethyl)pyridine: Similar structure but with an iodine atom instead of chlorine.

    3-(1-Fluoroethyl)pyridine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

3-(1-Chloroethyl)pyridine is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

3-(1-chloroethyl)pyridine

InChI

InChI=1S/C7H8ClN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3

InChI Key

NYEDROBJCDOGEE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)Cl

Origin of Product

United States

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